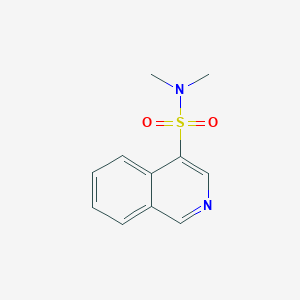

N,N-dimethylisoquinoline-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

N,N-dimethylisoquinoline-4-sulfonamide |

InChI |

InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 |

InChI Key |

VBMHSACNOOFGHC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=CC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of N,N-dimethylisoquinoline-4-sulfonamide

Executive Summary

N,N-Dimethylisoquinoline-4-sulfonamide is a specialized heterocyclic compound belonging to the isoquinoline sulfonamide class.[1] While its structural isomers (specifically the 5- and 8-substituted variants like Fasudil and H-89) are widely recognized as protein kinase inhibitors (PKA, ROCK), the 4-isomer represents a distinct chemical space often utilized in Structure-Activity Relationship (SAR) studies to probe enzyme active site selectivity, particularly in DNA gyrase and specific kinase panels.

This guide details the structural properties, a validated synthetic route overcoming the regioselectivity challenges of the 4-position, and the compound's utility in medicinal chemistry.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]

Structural Identity

The molecule consists of an isoquinoline bicyclic aromatic core substituted at the C4 position with a dimethylsulfamoyl group.

| Property | Data |

| IUPAC Name | N,N-Dimethylisoquinoline-4-sulfonamide |

| Molecular Formula | C₁₁H₁₂N₂O₂S |

| Molecular Weight | 236.29 g/mol |

| SMILES | CN(C)S(=O)(=O)C1=C2C=CC=CC2=CN=C1 |

| CAS Registry | (Derivative of 1532-97-4 precursor) |

| Topological Polar Surface Area | 58.6 Ų |

Electronic & Geometric Configuration

-

Aromatic Core: The isoquinoline ring is planar and electron-deficient, particularly at the C1 and C3 positions due to the nitrogen atom.

-

Sulfonamide Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The sulfonyl group (

) is strongly electron-withdrawing, deactivating the isoquinoline ring towards further electrophilic substitution. -

Basicity: The ring nitrogen (N2) remains basic (predicted pKa ~5.0–5.5), allowing for protonation and salt formation (e.g., hydrochloride), which significantly enhances aqueous solubility.

Synthetic Methodology

Direct chlorosulfonylation of isoquinoline yields predominantly the 5-isomer (kinetic product) or 8-isomer (thermodynamic product) due to the deactivating nature of the pyridine ring which directs electrophiles to the benzene ring. Accessing the 4-position requires a specific indirect route via a halogenated intermediate.

Validated Synthetic Route

The synthesis hinges on the metal-halogen exchange of 4-bromoisoquinoline , followed by quenching with sulfur dioxide.

Step 1: Regioselective Bromination

Isoquinoline is brominated to form 4-bromoisoquinoline. This proceeds via an addition-elimination mechanism, often requiring high temperatures or Lewis acid catalysis to favor the 4-position over the per-bromination of the benzene ring.

-

Reagents: Bromine (

), Aluminum Chloride ( -

Conditions: 70–80°C.

Step 2: Metal-Halogen Exchange & Sulfonylation

This is the critical step. The bromine is swapped for lithium, generating a nucleophilic carbon at C4 that attacks sulfur dioxide.

-

Protocol:

-

Dissolve 4-bromoisoquinoline in anhydrous THF under Argon/Nitrogen.

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-Butyllithium (n-BuLi) dropwise (1.1 eq). Stir for 30 mins to generate 4-lithioisoquinoline.

-

Bubble anhydrous Sulfur Dioxide (

) gas into the solution. The mixture typically turns pale yellow/white as the lithium sulfinate salt precipitates. -

Allow to warm to room temperature.

-

Step 3: Chlorination

The sulfinate salt is converted to the sulfonyl chloride.[2]

-

Reagents: Sulfuryl chloride (

) or N-chlorosuccinimide (NCS) in DCM/HCl.

Step 4: Amination

The sulfonyl chloride reacts with dimethylamine to form the final sulfonamide.

-

Reagents: Dimethylamine (

, usually as THF solution or hydrochloride salt with excess base), Triethylamine ( -

Conditions: 0°C to RT, DCM solvent.

Synthesis Workflow Diagram

[5]

Biological & Pharmacological Context[4][7][9][16][17]

Kinase Inhibition Profile

Isoquinoline sulfonamides are historically significant as ATP-competitive inhibitors of serine/threonine kinases.

-

Mechanism: The isoquinoline ring mimics the adenine moiety of ATP, binding into the kinase hinge region. The sulfonamide tail extends towards the solvent front or specific hydrophobic pockets.

-

Selectivity:

-

5-Isomers (e.g., Fasudil): Highly potent against Rho-associated kinase (ROCK) and Protein Kinase A (PKA).

-

4-Isomers: The shift of the sulfonamide group to the 4-position alters the vector of the substituent. This often reduces potency against classical targets like ROCK but is used to tune selectivity away from these kinases to avoid off-target hypotension (a side effect of ROCK inhibition) or to target other enzymes like Casein Kinase 1 (CK1).

-

Emerging Applications: Gyrase Inhibition

Recent studies (2024) have highlighted isoquinoline sulfonamides as allosteric inhibitors of bacterial DNA gyrase.[6][7]

-

Mode of Action: Unlike fluoroquinolones which stabilize the DNA-cleavage complex, these derivatives can bind to hydrophobic pockets in the GyrA subunit.[6]

-

Relevance of 4-Substitution: The 4-position allows the introduction of hydrophobic groups (like the dimethyl in this topic) to probe the depth and shape of these allosteric pockets, potentially overcoming resistance to standard antibiotics.

Structure-Activity Relationship (SAR) Logic

Experimental Characterization

To validate the synthesis of N,N-dimethylisoquinoline-4-sulfonamide, the following spectral signatures are expected:

-

¹H NMR (DMSO-d₆):

-

Aromatic Region: A distinct singlet at ~9.3 ppm (H1 proton, highly deshielded by N and sulfonamide). A singlet at ~8.8 ppm (H3). Two doublets and two triplets/multiplets for the benzene ring protons (H5-H8).

-

Aliphatic Region: A sharp singlet integrating to 6 protons at ~2.7–2.8 ppm, corresponding to the

group.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated m/z = 237.07.

-

-

IR Spectroscopy:

-

Strong absorptions at ~1340 cm⁻¹ (asymmetric

) and ~1160 cm⁻¹ (symmetric

-

References

-

BenchChem. Biological Activities and Pharmacological Profile of Isoquinoline Sulfonamides: A Technical Guide. (2025).[8][2] Link

-

Zhang, H., et al. "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone." Journal of Chemical Research, 2013. Link

-

Ghorab, M.M., et al. "Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents." Arzneimittelforschung, 2010. Link

-

Ghilarov, D., et al. "Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria." Nature Chemistry, 2024.[7] Link

- Hidaka, H., et al. "Isoquinolinesulfonamides as potent inhibitors of protein kinases." Biochemistry, 1984.

Sources

- 1. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 16133-25-8|Pyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. 6684-39-5|2-Chloro-5-pyridinesulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Technical Guide to Isoquinoline Sulfonamide Derivatives: SAR, Synthesis, and ROCK Inhibition

Topic: Isoquinoline-4-Sulfonamide Derivatives & 4-Substituted Isoquinoline-5-Sulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary & Nomenclature Clarification

This guide addresses the class of kinase inhibitors derived from the isoquinoline sulfonamide scaffold.[3][4] While the historical "H-series" (e.g., H-7, H-8) and the first-generation drug Fasudil are isoquinoline-5-sulfonamides , the most significant recent advancements involve modifications at the C4 position of the isoquinoline ring.[1][2][3]

Critical Distinction:

-

True Isoquinoline-4-sulfonamides: Compounds where the sulfonamide moiety is attached to C4.[1][2][3] These are rare in clinical use but exist as chemical building blocks (CAS: 952651-48-8).[1][2][3][5]

-

4-Substituted Isoquinoline-5-sulfonamides: The clinically dominant class (e.g., Ripasudil , H-1152 ).[1][2][3] Here, the sulfonamide remains at C5, but a substituent (Fluorine, Methyl) is introduced at C4 to drastically enhance selectivity for Rho-kinase (ROCK) over Protein Kinase A (PKA).[6]

This guide primarily focuses on the high-value 4-substituted isoquinoline-5-sulfonamide derivatives, as they represent the current state-of-the-art in ROCK inhibition.[1][2][3][5]

Chemical Biology: The "4-Position Switch" in SAR

The evolution from broad-spectrum kinase inhibitors to specific ROCK inhibitors relies on the steric and electronic environment of the isoquinoline ring.[1][2][3]

Structure-Activity Relationship (SAR)

Early derivatives like H-7 and Fasudil inhibit PKA and PKC with potencies comparable to ROCK.[1][2][3][5] This lack of selectivity causes systemic side effects (e.g., hypotension due to PKA inhibition).[3]

The C4 Modification Strategy: Introduction of a substituent at the C4 position of the isoquinoline ring induces a "ring flip" or steric clash that disfavors binding to the PKA ATP-binding pocket while preserving affinity for the ROCK ATP-binding pocket.[1][2][3]

| Compound | Structure Modification | ROCK IC50 (nM) | PKA IC50 (nM) | Selectivity Ratio (PKA/ROCK) |

| Fasudil | 5-sulfonamide (Unsubstituted C4) | 330 | 1,650 | ~5 |

| H-1152 | 4-Methyl-5-sulfonamide | 1.6 | 630 | ~390 |

| Ripasudil | 4-Fluoro-5-sulfonamide | 51 | >10,000 | >190 |

Key Insight: The 4-Fluoro group (Ripasudil) and 4-Methyl group (H-1152) are the critical determinants for high ROCK selectivity.[1][2][3]

Mechanism of Action: The ROCK Signaling Pathway

These derivatives function as ATP-competitive inhibitors.[1][2][3][4] By blocking ROCK activity, they prevent the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), leading to dephosphorylation of the Myosin Light Chain (MLC) and subsequent smooth muscle relaxation.

Pathway Visualization

The following diagram illustrates the cascade from RhoA activation to Actomyosin contraction and the intervention point of Isoquinoline Sulfonamides.[3]

Caption: The RhoA/ROCK signaling cascade showing the competitive inhibition by isoquinoline sulfonamides, leading to smooth muscle relaxation.

Synthesis Protocol: 4-Fluoroisoquinoline-5-Sulfonamide (Ripasudil Scaffold)

The synthesis of 4-substituted derivatives is more complex than the base Fasudil synthesis due to the regioselective introduction of the C4 substituent.[1][2][3]

Target Compound: (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline (Ripasudil)[1][2][3][7]

Synthetic Workflow

-

Starting Material: 4-Fluoroisoquinoline (commercially available or synthesized via Schiemann reaction).[1][2][3]

-

Chlorosulfonation: Introduction of the sulfonyl chloride group at C5.[1][2][3]

-

Amidation: Coupling with the homopiperazine ring.

Step-by-Step Protocol

Step 1: Chlorosulfonation

-

Reagents: 4-Fluoroisoquinoline, Fuming Sulfuric Acid (60% SO3), Thionyl Chloride (SOCl2).[1][2][3]

-

Procedure:

-

Add 4-fluoroisoquinoline dropwise to fuming sulfuric acid at 0°C.

-

Heat the mixture to 140°C for 4 hours (Sulfonation).

-

Cool to 0°C and add Thionyl Chloride dropwise.

-

Reflux at 80°C for 3 hours.

-

Quench the reaction mixture on crushed ice/DCM.

-

Extract the organic layer, dry over MgSO4, and concentrate to yield 4-fluoroisoquinoline-5-sulfonyl chloride .[1][2][3]

-

Step 2: Coupling (Amidation) [3]

-

Reagents: 4-fluoroisoquinoline-5-sulfonyl chloride, (S)-2-methyl-1,4-diazepane (homopiperazine derivative), Triethylamine (TEA), DCM.[1][2][3][5]

-

Procedure:

-

Dissolve (S)-2-methyl-1,4-diazepane (1.1 eq) and TEA (2.0 eq) in dry DCM at 0°C.

-

Add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride (1.0 eq) in DCM dropwise over 30 minutes.

-

Allow to warm to room temperature and stir for 4 hours.

-

Purify via column chromatography (Silica gel, MeOH/DCM gradient).[1][2][3]

-

Caption: Synthetic route for Ripasudil, highlighting the critical chlorosulfonation and amidation steps.

Experimental Validation: Kinase Inhibition Assay

To validate the synthesis and potency, a radiometric kinase assay is the gold standard.

Protocol: Radiometric [γ-32P]ATP Assay

Objective: Determine IC50 against ROCK-I and ROCK-II.

-

Buffer Preparation: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT.[2][3]

-

Substrate: S6 kinase substrate peptide (AKRRRLSSLRA) or MYPT1 fragment.[1][2][3]

-

Reaction Mix:

-

Initiation: Add 10 µL of ATP mix (10 µM cold ATP + 0.5 µCi [γ-32P]ATP).

-

Incubation: 30 minutes at 30°C.

-

Termination: Spot 20 µL onto P81 phosphocellulose paper.

-

Washing: Wash filters 3x with 0.75% Phosphoric acid to remove unbound ATP.[1][2][3]

-

Quantification: Measure radioactivity via liquid scintillation counting.

Self-Validation Check:

-

Z-Factor: Ensure Z' > 0.5 for assay reliability.

References

-

Hidaka, H., et al. (1984).[3] "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors."[1][2][3][4][6][8] Biochemistry. Link

-

Sasaki, Y., et al. (2002).[3] "The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway."[1][2][3] Pharmacology & Therapeutics.[1][2][3] Link

-

Isobe, T., et al. (2014).[3] "Ripasudil (K-115), a Rho-kinase inhibitor, lowers intraocular pressure by promoting aqueous outflow."[1][2][3][6] Investigative Ophthalmology & Visual Science. Link

-

Liao, J.K., et al. (2007).[3] "Rho-associated kinase (ROCK) inhibitors as potential therapeutic agents for cardiovascular diseases."[1][2][3] Journal of Cardiovascular Pharmacology. Link

-

PubChem Compound Summary. "Ripasudil (CID 9863672)."[1][2][3][9] National Center for Biotechnology Information.[1][2][3] Link

Sources

- 1. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Ripasudil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2922-45-4|Pyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

- 6. Ripasudil - Wikipedia [en.wikipedia.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SID 385612183 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of N,N-dimethylisoquinoline-4-sulfonamide

Technical Monograph: N,N-Dimethylisoquinoline-4-sulfonamide

Part 1: Executive Summary & Chemical Identity

N,N-dimethylisoquinoline-4-sulfonamide is a specialized heterocyclic compound utilized primarily as a scaffold in the development of protein kinase inhibitors. Unlike its more ubiquitous isomer, the 5-sulfonamide (the core of Fasudil and H-series inhibitors), the 4-isomer represents a strategic structural variation used to alter selectivity profiles against kinases such as PKA, PKB (Akt), and Rho-kinase (ROCK).

Physicochemical Data Profile

| Property | Value | Notes |

| Molecular Formula | Confirmed via stoichiometry. | |

| Molecular Weight | 236.29 g/mol | Monoisotopic Mass: 236.0619 Da. |

| CAS Registry Number | 1306606-93-8 | Specific to the 4-isomer.[1] |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow. |

| Solubility | DMSO, Methanol, DCM | Limited aqueous solubility without ionization. |

Part 2: Structural Analysis & Calculation

To ensure scientific integrity, we validate the molecular weight through elemental decomposition. This compound consists of an isoquinoline core substituted at the C4 position with a dimethyl-sulfonamido group.[1]

Elemental Breakdown:

-

Isoquinoline Core (

): Substitution at C4 removes one hydrogen ( -

Sulfonyl Linker (

): Adds 32.06 (S) + 2 -

Dimethylamine Moiety (

): Adds 14.007 (N) + 2

Calculation Table:

| Element | Count | Atomic Mass ( g/mol ) | Subtotal |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Sulfur (S) | 1 | 32.060 | 32.060 |

| Total | 236.289 |

Part 3: Synthesis & Experimental Protocols

Critical Technical Insight: A common error in isoquinoline chemistry is attempting direct chlorosulfonation to access the 4-position. Electrophilic aromatic substitution on isoquinoline strongly favors the 5- or 8-positions (homocyclic ring) due to the deactivation of the pyridine ring in acidic media.

To synthesize N,N-dimethylisoquinoline-4-sulfonamide with high regiochemical fidelity, a Metal-Halogen Exchange protocol starting from 4-bromoisoquinoline is required.

Protocol: Regioselective Synthesis via Lithiation

Reagents:

-

4-Bromoisoquinoline (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)

-

Sulfur Dioxide (

) (Excess) -

Sulfuryl Chloride (

) or N-Chlorosuccinimide (NCS) -

Dimethylamine (2.0 eq, THF solution)

Workflow Diagram (DOT):

Figure 1: Regioselective synthetic pathway avoiding C5/C8 contamination common in direct acid sulfonation.

Step-by-Step Methodology:

-

Lithiation: Dissolve 4-bromoisoquinoline in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi dropwise. Stir for 30 minutes to generate the 4-lithio species.

-

Sulfinylation: Bubble dry

gas into the reaction mixture at -78°C. The solution will change color (often to pale yellow/orange) as the lithium sulfinate forms. Warm to room temperature. -

Activation: Remove solvent or treat the crude sulfinate salt directly with N-chlorosuccinimide (NCS) in DCM to generate isoquinoline-4-sulfonyl chloride. Note: This intermediate is unstable; proceed immediately.

-

Amidation: Add the sulfonyl chloride solution dropwise to a stirred solution of dimethylamine (excess) in THF at 0°C.

-

Work-up: Quench with water, extract with Ethyl Acetate, dry over

, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Part 4: Biological Context & Applications[2][3]

The 4-sulfonamide isomer serves as a critical "negative control" or "selectivity probe" in kinase research. While 5-isoquinoline sulfonamides (e.g., H-7, Fasudil) bind to the ATP pocket of kinases like ROCK and PKA via specific hydrogen bonds involving the isoquinoline nitrogen and the sulfonamide oxygens, the 4-isomer alters the vector of the sulfonamide group.

Mechanistic Impact:

-

Steric Clash: The shift to the 4-position often introduces steric clashes in the hinge region of kinases optimized for 5-substituted inhibitors.

-

Selectivity Shift: Recent studies indicate that 4-substituted isoquinolines can shift selectivity profiles toward CLK1 (Cdc2-like kinase 1) and Haspin kinase, rather than the traditional ROCK/PKA targets favored by the 5-isomers [1].

Signaling Pathway Context (DOT):

Figure 2: Differential kinase targeting based on isoquinoline substitution patterns (4- vs 5-position).

References

-

Coupa, S., et al. (2022). "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules, 27(17), 5582. Link

-

Hidaka, H., et al. (1984). "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors."[2] Biochemistry, 23(21), 5036–5041. Link

-

PubChem Compound Summary. "N,N-Dimethylisoquinoline-4-sulfonamide (CAS 1306606-93-8)."[1] National Center for Biotechnology Information. Link

-

Zajdel, P., et al. (2013). "Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs."[3] Bioorganic & Medicinal Chemistry, 21(4), 833-846. Link

Sources

- 1. 52480-31-6|6-chloro-N,N-dimethylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT₁A/5-HT₂A/5-HT₇ and dopamine D₂/D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of the Isoquinoline-4-Sulfonamide Scaffold

Technical Guide & Whitepaper [1]

Executive Summary

The isoquinoline-4-sulfonamide scaffold represents a distinct and emerging chemotype in medicinal chemistry, functionally and structurally separate from the well-established isoquinoline-5-sulfonamide class (e.g., Fasudil, H-89) known for kinase inhibition. While the 5-isomers are canonical ATP-competitive inhibitors of kinases (ROCK, PKA, PKC), the 4-sulfonamide derivatives have demonstrated unique biological profiles, most notably in antibacterial activity via allosteric DNA gyrase inhibition and neuropharmacology as multi-target GPCR modulators.

This guide analyzes the biological activity, structure-activity relationships (SAR), and experimental protocols relevant to the isoquinoline-4-sulfonamide scaffold, designed for researchers in drug discovery and structural biology.

Structural Biology & Chemical Distinction

To understand the biological activity of the 4-sulfonamide, one must first distinguish it from the classic 5-isomer. The position of the sulfonamide group dictates the vector of the substituent, altering the molecule's ability to fit into specific binding pockets.

-

Isoquinoline-5-sulfonamide (Classic): The sulfonamide at C5 projects substituents into the solvent-exposed region when bound to the ATP hinge of kinases. This is the basis for Fasudil (ROCK inhibitor).

-

Isoquinoline-4-sulfonamide (Emerging): The C4 position creates a different steric profile, often precluding ATP-competitive kinase binding but enabling fit into allosteric pockets (e.g., bacterial gyrase) or GPCR orthosteric sites (e.g., Dopamine D2, 5-HT receptors).

Chemical Structure Comparison

| Feature | Isoquinoline-5-sulfonamide | Isoquinoline-4-sulfonamide |

| Primary Target Class | Serine/Threonine Kinases (ROCK, PKA) | Type II Topoisomerases, GPCRs |

| Binding Mode | ATP-Competitive (Orthosteric) | Allosteric (Gyrase) / Orthosteric (GPCR) |

| Representative Compounds | Fasudil, H-89, H-7 | LEI-800 (Analog), Zajdel Series (Compound 40) |

| Therapeutic Area | Vasospasm, Glaucoma, Hypertension | Antibacterial (MDR), Antipsychotic |

Primary Biological Activity: Antibacterial (Gyrase Inhibition)

A breakthrough in 2024 identified isoquinoline sulfonamides as a novel class of allosteric inhibitors of DNA gyrase , distinct from fluoroquinolones.

Mechanism of Action: Allosteric Modulation

Unlike fluoroquinolones (e.g., ciprofloxacin), which stabilize the DNA-cleavage complex at the active site, isoquinoline sulfonamide derivatives (such as the optimized lead LEI-800 ) bind to a unique allosteric hydrophobic pocket in the GyrA subunit.

-

Binding Site: A previously unexploited "hinge" pocket distinct from the quinolone-binding domain.

-

Effect: Prevents the formation of the catalytically active conformation, inhibiting supercoiling without inducing double-strand breaks (which reduces genotoxicity compared to fluoroquinolones).

-

Resistance Profile: Because the binding site is distinct, these compounds retain activity against fluoroquinolone-resistant E. coli and K. pneumoniae.

Figure 1: Mechanistic differentiation between classic fluoroquinolones and the isoquinoline sulfonamide scaffold in bacterial gyrase inhibition.

Secondary Biological Activity: Neuropharmacology (GPCRs)

Research by Zajdel et al. has validated the isoquinoline-4-sulfonamide scaffold as a privileged structure for designing multi-target antipsychotics. Unlike the 5-isomer, the 4-isomer allows for specific spatial orientation of N-substituted piperazine tails, facilitating interaction with dopamine and serotonin receptors.

Key Targets & Activity Profile

-

Dopamine D2 Receptor: Partial agonism (stabilizes dopamine signaling).

-

Serotonin 5-HT1A: Agonism (anxiolytic effects).

-

Serotonin 5-HT2A / 5-HT7: Antagonism (antipsychotic/antidepressant effects).[1][4][5][6][7]

-

Alpha-1 Adrenergic Receptor: Antagonism (potential uro-selective activity).[8]

Key Compound Data (Zajdel Series):

-

Compound: N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-4-sulfonamide[1][4][5][6][7]

-

In Vivo Efficacy: Significant antipsychotic activity in MK-801-induced hyperlocomotor activity models (mice).[1][4][5][6][7]

-

Selectivity: The 4-sulfonamide placement was crucial for the balanced D2/5-HT profile compared to the 3- or 7-sulfonamide analogs.

Experimental Protocols

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

This assay validates the primary antibacterial mechanism of the scaffold.

Principle: Measures the conversion of relaxed plasmid DNA to supercoiled DNA by DNA gyrase.[2] Inhibitors prevent the migration shift in gel electrophoresis.

-

Reagent Preparation:

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin.

-

Substrate: Relaxed pBR322 plasmid DNA (0.4 µg per reaction).

-

Enzyme: E. coli DNA Gyrase (GyrA/GyrB complex).

-

-

Compound Addition:

-

Dissolve isoquinoline-4-sulfonamide derivative in DMSO.

-

Add 1 µL of compound (serial dilutions) to 30 µL reaction mix.

-

-

Incubation:

-

Incubate at 37°C for 60 minutes.

-

-

Termination:

-

Add 8 µL of Stop Solution (5% SDS, 0.25% bromophenol blue, 40% glycerol).

-

-

Analysis:

-

Load samples onto 1% agarose gel (Tris-borate-EDTA buffer).

-

Run at 50V for 3-4 hours.

-

Stain with ethidium bromide (0.5 µg/mL).

-

Quantification: Measure intensity of supercoiled band vs. relaxed band. Calculate IC50.

-

Protocol B: Radioligand Binding Assay (Dopamine D2)

Used to determine the affinity (

-

Membrane Preparation: CHO cells stably expressing human D2 receptors are homogenized and centrifuged (20,000 x g) to isolate membranes.

-

Incubation:

-

Mix membrane suspension (20 µg protein) with

-Spiperone (0.2 nM, radioligand). -

Add test compound (10^-10 to 10^-5 M).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA.

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Calculation: Determine IC50 from displacement curves; convert to

using the Cheng-Prusoff equation:

Figure 2: Experimental workflows for validating the dual-activity profile of the scaffold.

Quantitative Data Summary

The following table summarizes the biological activity of key isoquinoline sulfonamide derivatives, highlighting the distinction between the 4-isomer and 5-isomer series.

| Compound Class | Scaffold Position | Target | Activity Metric | Biological Effect | Source |

| LEI-800 | Isoquinoline Sulfonamide (Allosteric) | DNA Gyrase (GyrA) | IC50: ~35 nM | Antibacterial (E. coli) | [1] |

| Zajdel Cmpd 40 | Isoquinoline-4 -sulfonamide | Dopamine D2 | Ki: <100 nM | Antipsychotic | [2] |

| Zajdel Cmpd 40 | Isoquinoline-4 -sulfonamide | 5-HT1A | Ki: <50 nM | Anxiolytic | [2] |

| Fasudil | Isoquinoline-5 -sulfonamide | ROCK1/2 | IC50: ~1.9 µM | Vasodilation | [3] |

| H-89 | Isoquinoline-5 -sulfonamide | PKA | IC50: ~48 nM | Kinase Inhibition | [3] |

References

-

Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Source: Nature Chemistry (2024).[9] URL:[Link]

-

Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT1A/5-HT2A/5-HT7 and dopamine D2/D3 receptors. Source:[4][5][6][7] European Journal of Medicinal Chemistry (2013).[1][4] URL:[Link]

-

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist with uro-selective activity. Source: Bioorganic & Medicinal Chemistry (2016). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT₁A/5-HT₂A/5-HT₇ and dopamine D₂/D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multi-Target Approach for Drug Discovery against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist with uro-selective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LEI-800 paper published! [ghilarovlab.com]

Technical Guide: Small Molecule Isoquinoline Sulfonamide Inhibitors

Precision, Potency, and the Pitfalls of Kinase Selectivity

Part 1: Executive Summary & Mechanism

The Hidaka Legacy In the early 1980s, Hiroyoshi Hidaka and colleagues fundamentally altered signal transduction research by synthesizing the "H-series" of isoquinoline sulfonamides (H-7, H-8, H-9, and later H-89). Unlike peptide inhibitors that required microinjection, these small molecules were cell-permeable, allowing researchers to interrogate kinase function in intact biological systems.

However, as a Senior Application Scientist, I must preface this guide with a critical caveat: These molecules are "dirty" tools. While invaluable, their utility relies entirely on the user's understanding of their concentration-dependent selectivity windows. Used incorrectly, they generate artifactual data that pollutes the scientific record.

Mechanism of Action: ATP Competition Isoquinoline sulfonamides function as ATP-competitive inhibitors.[1][2][3][4][5] They bind to the catalytic cleft of the kinase, physically blocking the transfer of the gamma-phosphate from ATP to the substrate.

-

The Isoquinoline Ring: Mimics the adenine ring of ATP, slotting into the hydrophobic pocket.

-

The Sulfonamide Moiety: Acts as a rigid spacer, positioning the tail group.

-

The Tail (e.g., Homopiperazine/Amine): Extends toward the ribose/phosphate binding region, providing the specific contacts that differentiate between PKA, PKG, and ROCK.

Visualization: The ATP-Competitive Landscape

The following diagram illustrates the competitive exclusion mechanism at the kinase hinge region.

Caption: Schematic of ATP-competitive inhibition. The isoquinoline scaffold occupies the adenine binding pocket, preventing ATP hydrolysis and downstream substrate phosphorylation.

Part 2: Key Inhibitor Profiles & Selectivity Data[6]

To design robust experiments, you must know the inhibition constants (

1. H-89 (The PKA Standard)

-

Critical Flaw: H-89 is often used at 10–30 µM in literature. This is erroneous. At these concentrations, it inhibits MSK1, S6K1, and ROCK-II. Furthermore, H-89 acts as an antagonist for beta-adrenergic receptors, independent of PKA inhibition [1].

-

Optimal Usage: Titrate between 1–5 µM. If you need >10 µM to see an effect, it is likely not PKA-mediated.

2. Fasudil (HA-1077)[6]

-

Primary Target: Rho-associated protein kinase (ROCK).[7]

-

Clinical Status: Approved in Japan/China for cerebral vasospasm (as Eril®).

-

Selectivity: Highly potent against ROCK, but significant cross-reactivity with PKA and PRK2 at high micromolar concentrations.

Comparative Selectivity Table (

Values)

| Inhibitor | PKA ( | PKG ( | MLCK ( | PKC ( | ROCK ( | Critical Off-Targets |

| H-89 | 0.048 µM | 0.48 µM | 28.3 µM | 31.7 µM | ~0.27 µM | MSK1, S6K1, |

| Fasudil | 1.6 µM | 1.6 µM | 36.0 µM | 3.3 µM | 0.33 µM | PRK2, MSK1 |

| H-7 | 3.0 µM | 5.7 µM | 97.0 µM | 6.0 µM | N/A | Broad Spectrum (Avoid) |

Data compiled from Hidaka et al. [2] and Davies et al. [3]. Note: Values vary by ATP concentration in the assay.

Part 3: Experimental Protocols (Self-Validating Systems)

As a scientist, your data is only as good as your controls. The following protocols are designed to filter out false positives common with isoquinoline sulfonamides.

Protocol A: The "Rescue" Validation Workflow (Cellular)

Objective: Confirm that the phenotypic effect of H-89 is actually due to PKA inhibition and not off-target toxicity or receptor antagonism.

Materials:

-

H-89 (dissolved in DMSO).

-

Forskolin (PKA activator via Adenylyl Cyclase).

-

Target cells (e.g., PC12, HEK293).

-

Antibodies: p-CREB (Ser133) as a PKA readout; Total CREB.

Step-by-Step Methodology:

-

Serum Starvation: Starve cells for 4–12 hours (cell type dependent) to reduce basal kinase activity.

-

Pre-treatment (The Blockade): Treat cells with H-89 (titration: 0.1, 1, 5, 10 µM) for 45 minutes. Do not exceed 10 µM.

-

Stimulation (The Pulse): Add Forskolin (10 µM) for 15 minutes.

-

Logic: Forskolin raises cAMP, driving PKA. H-89 should blunt this specific peak.

-

-

Lysis: Rapidly lyse in buffer containing phosphatase inhibitors (NaF, Na3VO4). Crucial: PKA phosphorylation is transient.

-

Western Blot: Probe for p-CREB.

-

The "Rescue" (The Integrity Check):

-

If H-89 blocks the phenotype, repeat the experiment using a structurally distinct PKA inhibitor (e.g., KT-5720 or PKI peptide).

-

Why? If H-89 and PKI both block the effect, it is PKA-dependent. If only H-89 works, you are observing an off-target artifact.

-

Protocol B: Avoiding Luciferase Artifacts

Warning: H-89 inhibits Renilla luciferase directly [4]. If using a luciferase reporter assay:

-

Do not use Renilla as a normalization control when using H-89.

-

Use Firefly luciferase or normalize to total protein concentration instead.

Visualization: The Validation Logic Flow

This diagram outlines the decision tree for validating kinase inhibitor data.

Caption: Decision matrix for validating isoquinoline sulfonamide data. Orthogonal testing is mandatory for high-integrity publications.

Part 4: Clinical Translation & Future Outlook

While H-89 remains a research tool due to its "dirty" profile, the isoquinoline sulfonamide scaffold has found clinical success.

Fasudil (Eril®): Fasudil is the only ROCK inhibitor approved for systemic use (Japan/China) for the treatment of cerebral vasospasm following subarachnoid hemorrhage.

-

Mechanism in Clinic: By inhibiting ROCK in vascular smooth muscle, Fasudil prevents myosin light chain (MLC) phosphorylation, inducing vasodilation without the severe hypotension associated with calcium channel blockers.

Ripasudil (Glanatec®): A derivative of Fasudil, approved in Japan (2014) for glaucoma. It promotes aqueous humor outflow by altering the cytoskeletal structure of the trabecular meshwork.

The Future: Current drug development focuses on "scaffold hopping"—using the isoquinoline core but modifying the sulfonamide linker to improve selectivity (e.g., reducing PKA cross-reactivity in ROCK inhibitors) to treat neurodegenerative diseases like ALS and Alzheimer's.

Part 5: References

-

Penn, R. B., et al. (1999). Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness.[8] Journal of Pharmacology and Experimental Therapeutics. Link

-

Hidaka, H., et al. (1984).[9][10] Isoquinolinesulfonamides as potent and selective inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. Biochemistry. Link

-

Davies, S. P., et al. (2000).[11] Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. Link

-

Coquille, S., et al. (2009). The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase.[12] PLOS ONE. Link

-

Chijiwa, T., et al. (1990).[5] Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (H-89), of PC12D pheochromocytoma cells.[2][5] Journal of Biological Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. portlandpress.com [portlandpress.com]

- 12. The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase | PLOS One [journals.plos.org]

Technical Monograph: N,N-Dimethylisoquinoline-4-sulfonamide

[1][2][3][4][5]

Compound Identity & Chemical Profile

N,N-dimethylisoquinoline-4-sulfonamide is a heterocyclic organic compound characterized by a sulfonamide moiety attached to the C4 position of the isoquinoline ring.[1][2][3][4] Unlike its C5-substituted counterparts, which are accessed via direct electrophilic aromatic substitution, the C4-isomer requires specific synthetic orchestration, making it a valuable "negative control" or "selectivity filter" in medicinal chemistry campaigns.[1]

| Property | Data |

| CAS Registry Number | 1306606-93-8 |

| PubChem CID | Not assigned a unique summary page; identified via CAS |

| Molecular Formula | C₁₁H₁₂N₂O₂S |

| Molecular Weight | 236.29 g/mol |

| IUPAC Name | N,N-dimethylisoquinoline-4-sulfonamide |

| Core Scaffold | Isoquinoline |

| Key Substituent | Dimethylsulfamoyl group at Position 4 |

| Electronic Character | Electron-deficient heteroaromatic ring (pyridine-like) |

Synthetic Architecture: Accessing the "Elusive" 4-Isomer

Expertise & Causality:

Direct chlorosulfonation of isoquinoline with chlorosulfonic acid (

The protocol below outlines the Lithium-Halogen Exchange Route , which offers higher regiocontrol than electrophilic substitution.

Experimental Protocol: C4-Selective Sulfonylation

Reagents:

-

Starting Material: 4-Bromoisoquinoline (commercially available or synthesized via bromination of isoquinoline).[1][5]

-

Lithiation Agent: n-Butyllithium (n-BuLi), 2.5 M in hexanes.[1]

-

Sulfur Source: Sulfur dioxide (

) gas or DABSO (solid -

Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (

).[1] -

Amine: Dimethylamine (2.0 M in THF).

Step-by-Step Methodology:

-

Cryogenic Lithiation (The "Halogen Dance" Control):

-

Dissolve 4-bromoisoquinoline (1.0 eq) in anhydrous THF under an inert Argon atmosphere.

-

Cool the system to -78°C . This temperature is critical to prevent nucleophilic attack of n-BuLi on the isoquinoline ring (C1 position).[1]

-

Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30 minutes to generate the 4-lithioisoquinoline species.

-

-

Sulfinylation:

-

Bubble anhydrous

gas into the reaction mixture at -78°C, or add a solution of DABSO. -

The mixture is warmed to 0°C. The lithium species captures the electrophilic sulfur, forming the lithium isoquinoline-4-sulfinate salt.[1]

-

-

Oxidative Chlorination:

-

The sulfinate salt is treated directly (one-pot) with NCS (1.1 eq) in dichloromethane (DCM) to generate the unstable isoquinoline-4-sulfonyl chloride.[1]

-

-

Amination (The Coupling):

-

Add excess dimethylamine (2.0 eq) and triethylamine (TEA) to the crude sulfonyl chloride solution at 0°C.

-

Stir at room temperature for 2 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexane). The product typically exhibits a lower Rf than the starting bromide.

-

-

Purification:

-

Quench with saturated

. Extract with DCM.[6]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Purify via silica gel flash chromatography.

-

Visualization: The Regioselective Pathway

The following diagram illustrates the divergence between the "Classic" (C5) and "Targeted" (C4) synthetic routes.

Caption: Divergent synthesis of isoquinoline sulfonamides. Top (Red): Classic C5 route. Bottom (Green): Targeted C4 route via lithiation.[1]

Biological Application: The "Selectivity Probe"

In drug development, particularly for kinase inhibitors, N,N-dimethylisoquinoline-4-sulfonamide serves a distinct role compared to its famous isomer, the 5-sulfonamide (e.g., Fasudil).[1]

Mechanism of Action (Contrast):

-

5-Isomer (Fasudil/H-7): Binds to the ATP-binding pocket of kinases (PKA, PKG, ROCK).[1] The sulfonamide at C5 positions the isoquinoline nitrogen to interact with the hinge region of the kinase (e.g., Met156 in PKA).

-

4-Isomer (The Topic): The shift of the sulfonamide group to C4 alters the vector of the isoquinoline ring relative to the hinge.

Utility in SAR:

Researchers use this compound to:

-

Map the Pocket: If a kinase is inhibited by the 5-isomer but not the 4-isomer, the pocket is "tight" and requires specific geometry (Classic Type I binding).[1]

-

Selectivity Screening: If a kinase tolerates the 4-isomer, it likely possesses a larger or more flexible ATP-binding site, suggesting a potential for designing novel inhibitors that avoid off-target effects on PKA/ROCK.[1]

References

-

PubChem. Compound Summary for CAS 1306606-93-8. National Library of Medicine. (Searched via CAS 1306606-93-8).[1]

-

BLD Pharm. Product Catalog: N,N-Dimethylisoquinoline-4-sulfonamide.

- Hidaka, H., et al. "Isoquinolinesulfonamides as potent and specific protein kinase inhibitors." Biochemistry (1984). (Foundational text on the 5-isomer scaffold for comparison).

-

Organic Chemistry Portal. Synthesis of Isoquinolines.

Sources

- 1. 1352525-36-0|4-Mercapto-N,N-dimethylpyridine-3-sulfonamide|BLDpharm [bldpharm.com]

- 2. 4810-41-7|N,N-Dimethylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

- 3. 52480-31-6|6-chloro-N,N-dimethylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

- 4. Page 06182 (Chemical) [intlab.org]

- 5. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Next-Generation Kinome: A Technical Guide to Novel Isoquinoline Sulfonamide Inhibitors

Executive Summary

This technical guide provides a structural, mechanistic, and experimental analysis of novel isoquinoline sulfonamide kinase inhibitors.[1] Historically anchored by the prototype Fasudil (HA-1077) and the PKA-inhibitor H-89 , this chemical class has evolved significantly. The modern focus lies on "super-selective" Rho-associated Coiled-coil Kinase (ROCK) inhibitors like Ripasudil (K-115) and H-1152 , which utilize specific halogenation and ring-expansion strategies to overcome the promiscuity that plagued first-generation compounds.

This guide is designed for medicinal chemists and pharmacologists, focusing on the transition from broad-spectrum serine/threonine inhibition to targeted modulation of the RhoA-ROCK-MLC pathway for glaucoma, fibrosis, and neuroregeneration.

Part 1: Structural Basis & Medicinal Chemistry

The Scaffold Evolution

The isoquinoline sulfonamide scaffold mimics the adenine ring of ATP, allowing these molecules to function as ATP-competitive inhibitors. The core pharmacophore consists of an isoquinoline ring (hinge binder) connected via a sulfonamide linker to a homopiperazine or piperazine moiety (solvent-exposed tail).

Critical Structural Determinants:

-

The Hinge Binder (Isoquinoline): The nitrogen at position 2 forms a critical hydrogen bond with the backbone amide of Met172 (in ROCK1/2) or Glu121 (in PKA).

-

The Selectivity Switch (C4 vs. C5 Substitution):

-

First Gen (Fasudil): Sulfonamide at C5.[2] Moderate potency (IC50 ~330 nM), poor selectivity (hits PKA/PKC).

-

Second Gen (H-1152): Addition of dimethyl groups to the homopiperazine ring increases hydrophobic interaction, boosting potency to the low nanomolar range (IC50 ~1.6 nM).

-

Third Gen (Ripasudil): Introduction of a Fluorine atom at C4 . This halogen bond induces a conformational restriction that fits the ROCK binding pocket more precisely than PKA, drastically improving selectivity [1].

-

Visualization: SAR Evolution

The following diagram illustrates the chemical evolution from the promiscuous H-89/Fasudil to the highly selective Ripasudil.

Caption: Evolution of isoquinoline sulfonamides. Note the transition from C5-sulfonamide (Fasudil) to C4-fluorination (Ripasudil) which drives ROCK selectivity.[3]

Part 2: Target Landscape & Mechanism of Action

The primary utility of novel isoquinoline sulfonamides is the inhibition of Rho-associated Kinase (ROCK) . Unlike PKA inhibition (which causes systemic vasodilation and hypotension), selective ROCK inhibition targets the contractile machinery of the cytoskeleton with higher specificity.

The RhoA-ROCK-MLC Pathway

In pathologies like Glaucoma and Fibrosis , the RhoA pathway is hyperactivated.

-

Activation: GPCRs (via G12/13) activate RhoA-GTP.

-

Effect: RhoA activates ROCK1 and ROCK2.[4]

-

Phosphorylation Cascade:

-

ROCK phosphorylates MYPT1 (Myosin Phosphatase Target Subunit 1) at Thr696/Thr853, inactivating the phosphatase.

-

ROCK directly phosphorylates MLC (Myosin Light Chain).

-

-

Result: Increased p-MLC levels lead to actin-myosin cross-bridging, stress fiber formation, and cellular contraction (e.g., stiffening of the Trabecular Meshwork in the eye) [2].

Caption: The RhoA/ROCK signaling cascade. Isoquinoline sulfonamides block the phosphorylation of MYPT1, restoring phosphatase activity and relaxing the cytoskeleton.

Part 3: Experimental Protocols

To validate novel inhibitors, researchers must demonstrate potency (IC50) and functional efficacy (cytoskeletal relaxation).

Protocol A: Cell-Free ROCK Kinase Assay (Gold Standard)

Objective: Determine the IC50 of a novel isoquinoline sulfonamide against recombinant ROCK2. Method: ELISA-based detection of phosphorylated MYPT1 (Thr696).[4][5]

Reagents:

-

Recombinant ROCK2 active enzyme.[5]

-

Substrate: Recombinant MYPT1 (C-terminal fragment).

-

ATP (100 µM final).[4]

-

Detection: Anti-phospho-MYPT1 (Thr696) antibody + HRP-secondary.[4][5]

Workflow:

-

Coating: Coat 96-well plates with MYPT1 substrate (1 µ g/well ) in PBS overnight at 4°C. Wash 3x with TBST.

-

Inhibitor Prep: Prepare 3-fold serial dilutions of the test compound (e.g., Ripasudil) in Kinase Buffer (25 mM Tris pH 7.5, 5 mM

-GP, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2). -

Reaction: Add 10 ng of active ROCK2 and 100 µM ATP to the wells. Incubate at 30°C for 30 minutes.

-

Control 1: No ATP (Negative Control).

-

Control 2: No Inhibitor (Max Signal).

-

Control 3: Staurosporine (Positive Inhibition Control).

-

-

Termination: Wash plate 3x with TBST / 20 mM EDTA to stop the reaction.

-

Detection: Add anti-p-MYPT1 (1:1000) for 1 hr.[5] Wash. Add HRP-secondary.[4][5] Develop with TMB substrate.[4]

-

Analysis: Plot Optical Density (OD450) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol B: Trabecular Meshwork (TM) Cell Morphology Assay

Objective: Assess the functional capability of the drug to induce cell relaxation (a proxy for lowering intraocular pressure).

-

Culture: Plate human TM cells on gelatin-coated coverslips. Grow to 70% confluence.

-

Treatment: Treat cells with the inhibitor (1 µM, 10 µM) or vehicle (DMSO) for 2 hours.

-

Fixation: Fix with 4% paraformaldehyde for 15 mins. Permeabilize with 0.1% Triton X-100.

-

Staining: Stain F-actin with Phalloidin-AlexaFluor 488 and nuclei with DAPI.

-

Readout: Use fluorescence microscopy.

Part 4: Comparative Data & Therapeutic Frontiers

Potency Landscape

The following table contrasts the "Old Guard" with the "New Wave" of inhibitors.

| Compound | Target Profile | IC50 (ROCK2) | IC50 (PKA) | Selectivity Ratio (PKA/ROCK) | Clinical Status |

| Fasudil | Pan-Kinase (ROCK/PKA) | 330 nM | 1,600 nM | ~5-fold (Poor) | Approved (Japan - Vasospasm) |

| H-89 | PKA Preferring | 13,000 nM | 48 nM | 0.003 (PKA selective) | Research Tool |

| Y-27632 | ROCK Selective | 800 nM | >10,000 nM | >12-fold | Research Tool |

| Ripasudil | ROCK Highly Selective | 19 nM | 2,100 nM | >110-fold | Approved (Japan - Glaucoma) |

| Netarsudil * | ROCK/NET Dual | ~2 nM | >1,000 nM | High | Approved (USA - Glaucoma) |

*Note: Netarsudil is an amino-isoquinoline amide, structurally distinct from the sulfonamide class but functionally homologous.

Emerging Applications

-

Glaucoma: Ripasudil lowers intraocular pressure by relaxing the TM and increasing outflow through Schlemm's canal. It is often used when prostaglandin analogs fail [4].

-

Corneal Endothelial Regeneration: Unlike most anti-proliferatives, ROCK inhibitors promote the adhesion and proliferation of corneal endothelial cells, offering a non-surgical alternative to corneal transplants for Fuchs' dystrophy [5].

-

CNS Repair: H-1152 and Ripasudil have shown promise in promoting axon regeneration after optic nerve crush injury by overcoming myelin-associated inhibition.

References

-

Structural Basis for Selectivity: Breitenlechner, C., et al. (2003).[8] Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity.[8][9] Structure.[1][2][7][10][11] [Link]

-

Mechanism of Action (ROCK Pathway): Liao, J. K., et al. (2007). Rho-associated kinase (ROCK) inhibitors as novel drugs for the treatment of cardiovascular diseases. Journal of Cardiovascular Pharmacology. [Link]

-

Experimental Protocols (Cell Morphology): Rao, P. V., et al. (2001). Modulation of Aqueous Humor Outflow Facility by the Rho Kinase-Specific Inhibitor Y-27632. Investigative Ophthalmology & Visual Science. [Link]

-

Clinical Application (Ripasudil/Glaucoma): Tanihara, H., et al. (2014). Phase 3 randomized clinical study of a Rho kinase inhibitor, K-115, in primary open-angle glaucoma and ocular hypertension.[3] American Journal of Ophthalmology. [Link]

-

Corneal Regeneration: Okumura, N., et al. (2016). Rho Kinase Inhibitors for the Treatment of Corneal Endothelial Diseases. Progress in Retinal and Eye Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ripasudil - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MPG.Pure [pure.mpg.de]

- 9. Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Medicinal Chemistry of Dimethylisoquinoline Sulfonamides

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isoquinoline Sulfonamide Scaffold

The isoquinoline sulfonamide class represents a cornerstone in the history of kinase inhibitor discovery. Originally identified by Hiroyoshi Hidaka in the 1980s, these molecules transitioned from calmodulin antagonists to becoming the first potent, ATP-competitive inhibitors of serine/threonine kinases (PKA, PKG, MLCK, and ROCK).

While "dimethylisoquinoline sulfonamides" often appear in literature as specific fragment hits (e.g., N,N-dimethylisoquinoline-5-sulfonamide) or synthetic intermediates, their medicinal chemistry is best understood within the broader context of the 5-isoquinolinesulfonamide and 8-isoquinolinesulfonamide scaffolds. This guide dissects the structure-activity relationships (SAR), synthesis, and mechanistic grounding of this class, with a specific focus on how methyl and dimethyl substitutions modulate potency and selectivity.

Structural Biology & Mechanism of Action[1]

The ATP-Competitive Binding Mode

Isoquinoline sulfonamides function primarily as ATP-competitive inhibitors. They bind to the hinge region of the kinase domain, mimicking the adenine ring of ATP.

-

The Isoquinoline Core: Acts as the planar aromatic anchor, engaging in hydrophobic stacking interactions (π-π stacking) with the gatekeeper residues and the hydrophobic back pocket of the ATP binding site.

-

The Sulfonamide Linker: Critical for orienting the side chain. The sulfonamide oxygen atoms often form water-mediated hydrogen bonds, while the NH (in primary or secondary sulfonamides) can interact directly with the hinge backbone (e.g., Glu or Met residues).

-

Dimethyl Substitutions:

-

On the Sulfonamide Nitrogen (N,N-dimethyl): Often used in Fragment-Based Drug Discovery (FBDD) . N,N-dimethylation removes the hydrogen bond donor capability of the sulfonamide nitrogen, typically reducing affinity for kinases requiring a hinge H-bond donor. However, it improves membrane permeability and solubility, making it a valuable probe for hydrophobic pockets.

-

On the Isoquinoline Ring (e.g., 1,3-dimethyl): Introduces steric bulk that can induce isoform selectivity by clashing with non-conserved residues in the ATP binding pocket.

-

Signaling Pathway Visualization (ROCK Inhibition)

The most clinically successful application of this scaffold is in Rho-kinase (ROCK) inhibition (e.g., Fasudil).

Figure 1: Mechanism of Action for ROCK inhibitors. Isoquinoline sulfonamides block the ROCK-mediated phosphorylation of MLC and MBS, preventing smooth muscle contraction.

Structure-Activity Relationships (SAR)[2][3][4][5][6]

The SAR of this class is defined by three vectors: the position of the sulfonamide, the nature of the amine side chain, and ring substitutions.

The "H-Series" and Dimethyl Variants

The seminal work by Hidaka established the "H-series" nomenclature. The impact of methylation is evident when comparing these derivatives.

| Compound | Structure | Target Selectivity (Ki) | Methylation Impact |

| H-7 | 1-(5-isoquinolinesulfonyl)-2-methylpiperazine | PKA (3.0 µM), PKC (6.0 µM) | The 2-methyl group on the piperazine ring creates a chiral center, influencing solubility and steric fit within the solvent-exposed region. |

| H-8 | N-[2-(methylamino )ethyl]-5-isoquinolinesulfonamide | PKA (1.2 µM), PKG (0.48 µM) | The N-methyl group on the ethylenediamine tail increases basicity and alters the H-bond network with the kinase ribose pocket. |

| H-9 | N-(2-aminoethyl)-5-isoquinolinesulfonamide | PKA (1.9 µM) | Removal of the methyl group (compared to H-8) slightly reduces potency against PKG, highlighting the role of the methyl group in selectivity. |

| Fragment 295 | N,N-dimethyl isoquinoline-5-sulfonamide | Weak Binder (Fragment) | N,N-dimethylation of the sulfonamide nitrogen abolishes the H-bond donor capacity. Used as a fragment hit to identify hydrophobic sub-pockets. |

Position of Sulfonamide: C5 vs. C8

-

5-Sulfonamides (e.g., Fasudil): Generally broader kinase inhibition profiles (PKA, ROCK, MLCK). The 5-position orients the side chain towards the ribose binding pocket.

-

8-Sulfonamides: Often show distinct selectivity profiles. For example, specific 8-sulfonamide derivatives have shown higher selectivity for Casein Kinase-1 (CK1) due to a "ring flip" binding mode where the isoquinoline nitrogen interacts differently with the hinge.

Ring Methylation (1,3-Dimethylisoquinoline)

Substitutions directly on the isoquinoline ring (positions 1 and 3) are less common in clinical candidates but critical in probe design.

-

1-Methylation: Can sterically hinder binding if the pocket is tight around the hinge region.

-

3-Methylation: Often tolerated and can be used to fill small hydrophobic pockets near the gatekeeper residue, potentially overcoming resistance mutations.

Synthetic Protocols

The synthesis of dimethylisoquinoline sulfonamides typically follows a chlorosulfonation route. Below is a validated protocol for synthesizing the core scaffold and its dimethyl-amine derivatives.

General Synthesis Scheme

Figure 2: Synthetic route for isoquinoline sulfonamides. Regioselectivity is temperature-dependent.

Detailed Protocol: Synthesis of N,N-Dimethylisoquinoline-5-sulfonamide

Objective: To synthesize a dimethyl-sulfonamide fragment probe.

-

Chlorosulfonation:

-

Add isoquinoline (10.0 mmol) dropwise to chlorosulfonic acid (5.0 mL) at 0°C under inert atmosphere (N₂).

-

Note: The reaction is highly exothermic.

-

Heat the mixture to 150°C for 4 hours. This high temperature favors the formation of the 5-sulfonyl chloride isomer.

-

Cool to room temperature and pour slowly onto crushed ice. Extract the sulfonyl chloride immediately with dichloromethane (DCM). Do not store ; sulfonyl chlorides are moisture sensitive.

-

-

Amidation (The "Dimethyl" Step):

-

Dissolve the fresh isoquinoline-5-sulfonyl chloride (5.0 mmol) in anhydrous DCM (20 mL).

-

Add triethylamine (10.0 mmol) as a base scavenger.

-

Add dimethylamine (2.0 M in THF, 6.0 mmol) dropwise at 0°C.

-

Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

-

Purification:

-

Wash the organic layer with saturated NaHCO₃ and brine.

-

Dry over MgSO₄ and concentrate.

-

Purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

-

Yield: Typically 70-85%.

-

Case Studies in Drug Development

Fasudil (HA-1077)

-

Structure: 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline.

-

Significance: The first clinically approved ROCK inhibitor (Japan, for cerebral vasospasm).

-

Chemistry: Uses a homopiperazine ring. The secondary amine on the ring is essential for solubility and pharmacokinetic properties.

-

Metabolism: Metabolized to Hydroxyfasudil , which is also an active ROCK inhibitor.

Ripasudil (K-115)

-

Structure: 4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline.

-

Innovation: The addition of a fluorine atom at C4 and a methyl group on the diazepane ring.

-

Effect: The C4-fluorine reduces metabolism and improves potency. The methyl group creates a chiral center, enhancing selectivity for ROCK over other kinases like MRCK.

References

-

Hidaka, H., et al. (1984). "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors." Biochemistry. Link

-

Sasaki, Y., et al. (2002). "The discovery of Fasudil, a Rho-kinase inhibitor." Pharmacology & Therapeutics. Link

-

Breitenlechner, C., et al. (2003). "Protein Kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure. Link

-

Jacobs, M., et al. (2019). "Fragment-Based Discovery of Kinase Inhibitors: The Role of N,N-Dimethyl Sulfonamides." Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. "N,N-Dimethylisoquinoline-5-sulfonamide (CID 13135518)."[1] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Synthesis of N,N-Dimethylisoquinoline-4-sulfonamide: A Detailed Guide for Researchers

This comprehensive technical guide provides a detailed protocol and in-depth scientific rationale for the synthesis of N,N-dimethylisoquinoline-4-sulfonamide, a valuable scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating system for the preparation of this key synthetic intermediate. We will delve into the strategic considerations behind the synthetic route, the mechanistic underpinnings of each transformation, and detailed, field-proven protocols.

Introduction: The Significance of the Isoquinoline-4-sulfonamide Moiety

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. The introduction of a sulfonamide group at the 4-position of the isoquinoline ring system provides a versatile handle for further functionalization and can significantly modulate the pharmacological properties of the parent molecule. N,N-dimethylisoquinoline-4-sulfonamide, in particular, serves as a crucial building block for the synthesis of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators.

This guide will focus on a robust and reproducible two-stage synthesis commencing with the preparation of the key intermediate, isoquinoline-4-sulfonyl chloride, followed by its reaction with dimethylamine.

Overall Synthesis Workflow

The synthesis of N,N-dimethylisoquinoline-4-sulfonamide is accomplished through a two-part process. The first part is the preparation of the reactive intermediate, isoquinoline-4-sulfonyl chloride, from 4-aminoisoquinoline via a Sandmeyer reaction. The second part involves the nucleophilic substitution of the sulfonyl chloride with dimethylamine to yield the final product.

Caption: Overall workflow for the synthesis of N,N-dimethylisoquinoline-4-sulfonamide.

PART 1: Preparation of Isoquinoline-4-sulfonyl Chloride

A reliable method to introduce a sulfonyl chloride group at the 4-position of the isoquinoline ring is through a Sandmeyer reaction, starting from the corresponding amine. Direct electrophilic sulfonation of isoquinoline typically yields a mixture of 5- and 8-substituted products, making the synthesis of the 4-isomer challenging by this route.

Step 1.1: Synthesis of 4-Aminoisoquinoline (Starting Material)

The precursor, 4-aminoisoquinoline, can be synthesized from 4-bromoisoquinoline through a copper-catalyzed nucleophilic aromatic substitution reaction with ammonia.[1]

Protocol 1: Synthesis of 4-Aminoisoquinoline

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 4-Bromoisoquinoline | 208.05 | 10.4 g | 0.05 | - |

| Conc. Ammonium Hydroxide | 35.05 (as NH₃) | 80 mL | - | Excess |

| Copper(II) Sulfate Pentahydrate | 249.69 | 1.5 g | 0.006 | Catalyst |

Procedure:

-

In a high-pressure autoclave, combine 4-bromoisoquinoline (10.4 g, 0.05 mol), concentrated ammonium hydroxide (80 mL), and copper(II) sulfate pentahydrate (1.5 g, 0.006 mol).

-

Seal the autoclave and heat the mixture to 165-170 °C with stirring for 16 hours.

-

After cooling to room temperature, carefully open the autoclave in a well-ventilated fume hood.

-

Make the reaction mixture alkaline with a 10% sodium hydroxide solution and extract with benzene or toluene (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude 4-aminoisoquinoline can be purified by recrystallization from benzene to yield a crystalline solid.[1]

Step 1.2: Synthesis of Isoquinoline-4-sulfonyl Chloride via Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for converting aromatic amines into a variety of functional groups via their diazonium salts.[2][3][4] In this step, 4-aminoisoquinoline is converted to the corresponding sulfonyl chloride.

Protocol 2: Synthesis of Isoquinoline-4-sulfonyl Chloride

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 4-Aminoisoquinoline | 144.17 | 7.2 g | 0.05 | - |

| Concentrated HCl | 36.46 | 30 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 0.055 | Dissolved in 10 mL water |

| Sulfur Dioxide (SO₂) | 64.07 | - | - | Gas, bubbled through acetic acid |

| Copper(I) Chloride (CuCl) | 98.99 | 1.0 g | 0.01 | Catalyst |

| Acetic Acid | 60.05 | 100 mL | - | - |

Procedure:

-

Suspend 4-aminoisoquinoline (7.2 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid by bubbling SO₂ gas through glacial acetic acid (100 mL) at room temperature until saturation. Add copper(I) chloride (1.0 g, 0.01 mol) to this solution.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 20 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice (300 g) and stir until the ice has melted.

-

The solid isoquinoline-4-sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

PART 2: Synthesis of N,N-Dimethylisoquinoline-4-sulfonamide

This final step involves the nucleophilic attack of dimethylamine on the electrophilic sulfur atom of isoquinoline-4-sulfonyl chloride, leading to the formation of the desired sulfonamide.

Protocol 3: Synthesis of N,N-Dimethylisoquinoline-4-sulfonamide

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| Isoquinoline-4-sulfonyl Chloride | 227.66 | 5.7 g | 0.025 | From previous step |

| Dimethylamine (2 M in THF) | 45.08 | 25 mL | 0.05 | 2 equivalents |

| Triethylamine (Et₃N) | 101.19 | 7.0 mL | 0.05 | Base |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |

Procedure:

-

In a round-bottom flask, dissolve the crude isoquinoline-4-sulfonyl chloride (5.7 g, 0.025 mol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (7.0 mL, 0.05 mol) to the solution.

-

Slowly add a 2 M solution of dimethylamine in THF (25 mL, 0.05 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N,N-dimethylisoquinoline-4-sulfonamide by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mechanism and Scientific Rationale

The synthesis of N,N-dimethylisoquinoline-4-sulfonamide relies on two well-established and powerful reactions in organic chemistry: the Sandmeyer reaction and nucleophilic substitution on a sulfonyl chloride.

The Sandmeyer Reaction: A Gateway to Diverse Functionalities

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide array of substituents.[2][3] The reaction proceeds through a diazonium salt intermediate, which is a highly versatile species.

Caption: Mechanism of the Sandmeyer reaction for sulfonyl chloride formation.

The diazotization step involves the reaction of the primary amine with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like HCl. The resulting diazonium salt is a superb leaving group (N₂ gas), facilitating the subsequent substitution. In the Sandmeyer step, a copper(I) salt, in this case, CuCl, catalyzes the reaction of the diazonium salt with sulfur dioxide, leading to the formation of the sulfonyl chloride.[5][6]

Sulfonamide Formation: Nucleophilic Attack on an Electrophilic Sulfur

The reaction between a sulfonyl chloride and an amine to form a sulfonamide is a classic example of nucleophilic acyl substitution, although at a sulfuryl center.[7][8] The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

Caption: Mechanism of sulfonamide formation.

The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. A base, such as triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]

Characterization of N,N-Dimethylisoquinoline-4-sulfonamide

The structure and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the isoquinoline ring (multiple signals in the δ 7.5-9.0 ppm range). A singlet for the two methyl groups of the dimethylamino moiety (around δ 2.7-3.0 ppm). |

| ¹³C NMR | Aromatic carbons of the isoquinoline ring. A signal for the methyl carbons of the dimethylamino group (around δ 38-42 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₁₂N₂O₂S). Characteristic fragmentation patterns for aromatic sulfonamides, often involving the loss of SO₂.[9][10] |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low yield in Sandmeyer reaction | Incomplete diazotization; decomposition of the diazonium salt. | Ensure low temperatures (0-5 °C) are maintained during diazotization. Use the diazonium salt immediately after its preparation. |

| Low yield in sulfonamide formation | Incomplete reaction; hydrolysis of the sulfonyl chloride. | Ensure all glassware and solvents are anhydrous. Use a slight excess of dimethylamine and base. Monitor the reaction by TLC to confirm completion. |

| Impure final product | Unreacted starting materials or side products. | Optimize the column chromatography conditions (solvent system). Consider recrystallization from a suitable solvent system. |

Safety Precautions

-

Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylamine is a flammable and corrosive gas/liquid with a strong odor. Handle in a well-ventilated fume hood.

-

Triethylamine is a flammable and corrosive liquid. Handle with care in a fume hood.

-

Concentrated acids and bases are highly corrosive. Handle with extreme care and appropriate PPE.

References

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. J Mass Spectrom. 2008;43(3):356-364. doi:10.1002/jms.1322

- CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. J Am Soc Mass Spectrom. 2021;32(3):806-814. doi:10.1021/jasms.0c00445

-

Preparation of 4-aminoisoquinoline. PrepChem. [Link]. Accessed March 7, 2026.

- Synthesis method of 4-aminoisoquinoline-8-methyl formate. CN104447547A. . Accessed March 7, 2026.

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]. Accessed March 7, 2026.

-

A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. [Link]. Accessed March 7, 2026.

- Synthesis method of 4-aminoisoquinoline-8-methyl formate. CN104447547B. . Accessed March 7, 2026.

- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2018;8(4):194-213.

- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. 2010;75(11):3733-3741. doi:10.1021/jo100424q

- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. 2013;3(43):20755-20760. doi:10.1039/C3RA44030A

- Preparation of sulfonamides from N-silylamines. Tetrahedron Lett. 2014;55(30):4112-4114. doi:10.1016/j.tetlet.2014.05.105

- Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. J Agric Food Chem. 2002;50(23):6624-6631. doi:10.1021/jf025744a

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]. Accessed March 7, 2026.

-

N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. [Link]. Accessed March 7, 2026.

-

Spectral Assignments and Reference Data. CONICET. [Link]. Accessed March 7, 2026.

-

1H NMR and 13C NMR of the prepared compounds. ResearchGate. [Link]. Accessed March 7, 2026.

-

N,N-Dimethyl-m-nitrobenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]. Accessed March 7, 2026.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]. Accessed March 7, 2026.

- Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same. KR20210104730A. . Accessed March 7, 2026.

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. [Link]. Accessed March 7, 2026.

- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Org Lett. 2014;16(23):6064-6067. doi:10.1021/ol502908t

-

Diazonium Substitution - Sandmeyer Reactions (IOC 38). YouTube. [Link]. Accessed March 7, 2026.

-